Gemilukast
Overview
Description
Gemilukast, also known as ONO-6950, is an orally active compound that has been evaluated for the treatment of asthma. It functions as a dual antagonist of cysteinyl leukotriene 1 and 2 receptors (CysLT1 and CysLT2). Activation of CysLT2 receptors has been suggested to contribute to antigen-induced bronchoconstriction in certain asthma patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gemilukast is synthesized through a series of chemical reactions involving the isomerization of the core indole and the incorporation of a triple bond into a lead compound . The synthetic route involves multiple steps, including the formation of intermediate compounds and their subsequent transformation into the final product.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as X-ray crystallography to confirm the structure of the compound .
Chemical Reactions Analysis
Types of Reactions: Gemilukast undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Gemilukast has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of cysteinyl leukotriene receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Evaluated for its potential therapeutic effects in treating asthma and other respiratory conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Gemilukast exerts its effects by antagonizing cysteinyl leukotriene 1 and 2 receptors (CysLT1 and CysLT2). By blocking these receptors, this compound prevents the binding of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and other allergic responses. This action helps to reduce airway constriction and inflammation in asthma patients .
Comparison with Similar Compounds
Uniqueness of this compound: this compound is unique due to its dual antagonistic activity against both CysLT1 and CysLT2 receptors, whereas other similar compounds like Montelukast primarily target CysLT1 receptors. This dual activity may provide enhanced therapeutic benefits in treating asthma and other related conditions .
Properties
IUPAC Name |
4-[1-(3-carboxypropyl)-4-fluoro-7-[2-[4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl]ethynyl]-2-methylindol-3-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37F2NO5/c1-24-27(9-5-11-31(24)37)8-3-4-23-44-29-19-15-26(16-20-29)14-17-28-18-21-32(38)35-30(10-6-12-33(40)41)25(2)39(36(28)35)22-7-13-34(42)43/h5,9,11,15-16,18-21H,3-4,6-8,10,12-13,22-23H2,1-2H3,(H,40,41)(H,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILHYVDKGHXGBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CCCCOC2=CC=C(C=C2)C#CC3=C4C(=C(C=C3)F)C(=C(N4CCCC(=O)O)C)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37F2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232861-58-3 | |
Record name | Gemilukast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232861583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GEMILUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42I6GGX6D6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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